molecular formula C20H15FN6O3 B2651250 N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893934-91-3

N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2651250
CAS No.: 893934-91-3
M. Wt: 406.377
InChI Key: DMECSTWVZULNSW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C20H15FN6O3 and its molecular weight is 406.377. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

The compound has been explored for its potential in the field of positron emission tomography (PET) imaging. A study by Dollé et al. (2008) discusses the radiosynthesis of selective radioligands within this chemical series, highlighting their application in imaging the translocator protein (18 kDa) using PET. This application is crucial for the non-invasive study of several neurological conditions.

Neuroinflammation Imaging

A novel series of pyrazolo[1,5-a]pyrimidines, related to this compound, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), as reported by Damont et al. (2015). TSPO is recognized as an early biomarker of neuroinflammatory processes, and these compounds have shown potential as in vivo PET-radiotracers for neuroinflammation imaging.

Investigation of Peripheral Benzodiazepine Receptors

Fookes et al. (2008) synthesized and evaluated various fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These studies are significant for understanding the role of PBRs in neurodegenerative disorders and developing potential imaging agents.

Metabolic Stability Improvement in PI3K/mTOR Inhibitors

In cancer research, modifications in the chemical structure of compounds like N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide have been studied to improve metabolic stability. Stec et al. (2011) explored various heterocyclic analogues for PI3Kα and mTOR inhibitors, aiming to reduce metabolic deacetylation.

Antitumor Activity Evaluation

Compounds within this series have been synthesized and evaluated for their antitumor activities. A study by El-Morsy et al. (2017) focused on the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives against the human breast adenocarcinoma cell line MCF7, finding some derivatives with mild to moderate activity.

Photovoltaic Efficiency and Ligand-Protein Interactions

The series has also been studied for potential applications in dye-sensitized solar cells (DSSCs). Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their light harvesting efficiency and potential as photosensitizers in DSSCs.

Antibacterial Agents Synthesis

The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones related to the compound and their evaluation as antibacterial agents was reported by Solankee and Patel (2004). These studies contribute to the development of new antibacterial drugs.

Alzheimer's Disease Imaging

Golla et al. (2015) conducted a methodological study using fluorine-18 labelled compounds within this series to develop a tracer kinetic model for Alzheimer's disease (AD) patients. This research is pivotal for understanding TSPO binding in AD.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O3/c1-12(28)13-5-7-15(8-6-13)23-17(29)10-26-11-22-19-18(20(26)30)24-25-27(19)16-4-2-3-14(21)9-16/h2-9,11H,10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMECSTWVZULNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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